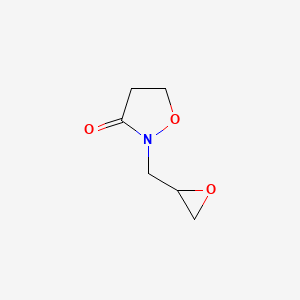
3-Isoxazolidinone, 2-(2,3-epoxypropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isoxazolidinone, 2-(2,3-epoxypropyl)- is a chemical compound that belongs to the class of isoxazolidinones. This compound is characterized by the presence of an isoxazolidinone ring and an epoxypropyl group. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- involves several synthetic routes. One common method includes the reaction of an appropriate isoxazolidinone precursor with an epoxide compound under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- is carried out using large-scale reactors and optimized reaction conditions. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Isoxazolidinone, 2-(2,3-epoxypropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The epoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- .
Scientific Research Applications
3-Isoxazolidinone, 2-(2,3-epoxypropyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of advanced materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- involves its interaction with specific molecular targets and pathways. The epoxy group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound’s activity is influenced by its ability to interact with enzymes and other proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone
- 2-(2,5-Dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone
- Clomazone
Uniqueness
3-Isoxazolidinone, 2-(2,3-epoxypropyl)- is unique due to its epoxypropyl group, which imparts distinct reactivity and properties compared to other isoxazolidinone derivatives. This unique feature makes it valuable in specific applications where the reactivity of the epoxy group is advantageous .
Properties
CAS No. |
40784-20-1 |
|---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
2-(oxiran-2-ylmethyl)-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C6H9NO3/c8-6-1-2-10-7(6)3-5-4-9-5/h5H,1-4H2 |
InChI Key |
ACVFZDKKWCHRGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CON(C1=O)CC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















